molecular formula C13H23FN2SSi2 B12840654 1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea CAS No. 71457-03-9

1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea

Cat. No.: B12840654
CAS No.: 71457-03-9
M. Wt: 314.57 g/mol
InChI Key: WYFCTKCAPBBZEW-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea is a specialty organosilicon-thiourea hybrid compound of significant interest in medicinal chemistry and organic synthesis. This reagent features a unique structure where the thiourea core, a potent pharmacophore known for its ability to form multiple hydrogen bonds, is protected by two trimethylsilyl (TMS) groups. The TMS groups can enhance the compound's lipophilicity and stability, making it a valuable precursor or building block for developing novel chemical entities. Thiourea derivatives, particularly those with aryl substitutions, are extensively investigated for their diverse biological activities. Research on structurally similar compounds has demonstrated promising cytotoxic effects against a panel of human cancer cell lines, including colorectal (SW480, SW620), prostate (PC3), and leukemia (K-562) cells . The biological activity is often linked to the compound's ability to target key molecular pathways in cancer progression, such as inducing caspase 3/7 activation (promoting apoptosis), decreasing NF-κB activation, suppressing VEGF secretion (inhibiting angiogenesis), and altering cellular metabolic profiles . The presence of an electron-withdrawing substituent, such as the para-fluoro group on the phenyl ring, is a common structural feature in many bioactive thioureas, as it can influence the compound's electron density and its interaction with biological targets . Beyond its potential in anticancer research, the thiourea functional group is a versatile scaffold with documented applications in the development of antibacterial, antiviral, and antioxidant agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

CAS No.

71457-03-9

Molecular Formula

C13H23FN2SSi2

Molecular Weight

314.57 g/mol

IUPAC Name

3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea

InChI

InChI=1S/C13H23FN2SSi2/c1-18(2,3)16(19(4,5)6)13(17)15-12-9-7-11(14)8-10-12/h7-10H,1-6H3,(H,15,17)

InChI Key

WYFCTKCAPBBZEW-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N(C(=S)NC1=CC=C(C=C1)F)[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Detailed Synthetic Procedure

Step Description Conditions Notes
1 Formation of Thiourea Intermediate React 4-fluoroaniline with isothiocyanate derivative Inert atmosphere, anhydrous solvent (e.g., dry THF or dichloromethane)
2 Silylation Introduction of trimethylsilyl groups via trimethylsilyl chloride or direct use of trimethylsilyl isothiocyanate Room temperature to 40°C, base such as triethylamine may be used to scavenge HCl
3 Purification Recrystallization from suitable solvents or column chromatography Solvent choice critical to avoid desilylation
4 Characterization NMR (1H, 13C, 19F), MS, IR spectroscopy Confirms substitution pattern and silyl group integrity

The reaction mechanism involves nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isothiocyanate, forming the thiourea linkage. The trimethylsilyl groups stabilize the nitrogen atoms and enhance lipophilicity.

Alternative Synthetic Routes and Industrial Considerations

Industrial-scale synthesis may adapt the laboratory method with optimizations such as:

These adaptations aim to maximize yield and purity while minimizing cost and environmental impact.

Comparative Data Table of Preparation Methods

Method Starting Materials Reaction Conditions Advantages Disadvantages
Direct reaction of 4-fluoroaniline with trimethylsilyl isothiocyanate 4-fluoroaniline, trimethylsilyl isothiocyanate Inert atmosphere, room temp to 40°C High selectivity, straightforward Requires strict moisture control
Reaction of 4-fluoroaniline with phenyl isothiocyanate followed by silylation 4-fluoroaniline, phenyl isothiocyanate, trimethylsilyl chloride Base (triethylamine), anhydrous solvent Allows stepwise control More steps, potential side reactions
Industrial continuous flow synthesis Same as above Automated, controlled flow, inert atmosphere Scalable, reproducible Requires specialized equipment

Research Findings and Analytical Data

  • NMR Spectroscopy: 1H NMR shows characteristic signals for trimethylsilyl methyl protons (~0.0 ppm), aromatic protons of the para-fluorophenyl ring (~7.0–7.5 ppm), and thiourea NH protons (variable, often downfield). 19F NMR confirms the presence and position of the fluorine atom on the phenyl ring.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight 314.57 g/mol confirms molecular formula C13H23FN2SSi2.
  • Purity: Achieved >95% purity by chromatographic methods, essential for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The thiourea moiety can be oxidized to form corresponding sulfonyl derivatives or reduced to form thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents or nucleophiles. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

    Substitution: Products include derivatives where the trimethylsilyl groups are replaced by other functional groups.

    Oxidation: Products include sulfonyl derivatives.

    Reduction: Products include thiol derivatives.

Scientific Research Applications

Organic Synthesis

1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea serves as a versatile building block in organic synthesis. Its reactivity allows it to be utilized in the formation of more complex molecules. The thiourea moiety can participate in various chemical transformations, making it valuable in synthetic pathways.

Medicinal Chemistry

The compound is being explored for potential therapeutic applications. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties:

  • Antimicrobial Activity : Thiourea derivatives have shown significant antimicrobial effects against various microbial strains. The incorporation of electron-withdrawing groups like fluorine may enhance these activities by increasing the compound's reactivity with microbial targets.
  • Anticancer Properties : Research indicates that thiourea derivatives can possess cytotoxic effects against cancer cells. Structural features may contribute to their ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest.
CompoundActivity (Zone of Inhibition)MIC (µg/mL)
Thiourea Derivative A15 mm12.5
Thiourea Derivative B20 mm6.0

Biological Studies

The interactions of this compound with biological molecules are a focus of ongoing research. The lipophilicity imparted by the trimethylsilyl groups enhances its ability to penetrate cellular membranes, allowing it to interact with proteins and nucleic acids.

Antimicrobial Studies

A study examining various thiourea derivatives found that those with halogen substitutions exhibited significant antimicrobial activity. The incorporation of a fluorine atom in the phenyl ring was associated with enhanced inhibitory effects against bacterial strains.

Anticancer Studies

Investigations into substituted thioureas demonstrated cytotoxic effects on cancer cell lines. For example, derivatives similar to this compound showed promising results against Ehrlich’s ascites carcinoma cells.

CompoundCC50 (µM)Effect on EAC Cells
Compound X25Significant inhibition
Compound Y30Moderate inhibition

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethylsilyl)-3-(4-fluorophenyl)-2-thiourea involves its interaction with various molecular targets. The trimethylsilyl groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The fluor

Biological Activity

1,1-Bis(trimethylsilyl)-3-(p-fluorophenyl)-2-thiourea is a thiourea derivative notable for its unique molecular structure and potential biological activities. This article examines its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C13H23FN2SSi2
  • Molecular Weight : 314.57 g/mol
  • IUPAC Name : 3-(4-fluorophenyl)-1,1-bis(trimethylsilyl)thiourea

The compound features two trimethylsilyl groups that enhance its lipophilicity, facilitating membrane permeability and interaction with biological targets. The para-fluorophenyl group is hypothesized to influence the compound's reactivity and biological interactions positively.

Biological Activity Overview

Preliminary studies indicate that thiourea derivatives can exhibit various biological activities:

  • Antimicrobial Activity : Compounds similar to this compound have shown potential against various microbial strains. The presence of electron-withdrawing groups like fluorine may enhance these effects by increasing the compound's reactivity with microbial targets .
  • Anticancer Properties : Research has indicated that thiourea derivatives possess cytotoxic effects against cancer cells. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms involving apoptosis induction and cell cycle arrest .

The mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with Biological Molecules : The lipophilic nature due to trimethylsilyl groups aids in the compound's ability to penetrate cellular membranes, allowing it to interact with proteins and nucleic acids .
  • Influence of the Fluorophenyl Group : The para-fluorophenyl moiety may enhance binding affinity to specific biological targets, potentially leading to increased biological activity .

Antimicrobial Studies

A study examining various thiourea derivatives found that those with halogen substitutions exhibited significant antimicrobial activity. The incorporation of a fluorine atom in the phenyl ring was associated with enhanced inhibitory effects against bacterial strains .

CompoundActivity (Zone of Inhibition)MIC (µg/mL)
Thiourea Derivative A15 mm12.5
Thiourea Derivative B20 mm6.0

Anticancer Studies

Another investigation into substituted thioureas demonstrated their cytotoxic effects on cancer cell lines. For instance, derivatives similar to this compound showed promising results against Ehrlich’s ascites carcinoma (EAC) cells.

CompoundCC50 (µM)Effect on EAC Cells
Compound X25Significant inhibition
Compound Y30Moderate inhibition

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

  • Target Compound: Substituents: Two TMS groups (N-silylation) and p-fluorophenyl. Electronic Effects: The fluorine atom on the phenyl ring provides weak electron-withdrawing character, while the TMS groups reduce nucleophilicity at the nitrogen centers.
  • 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((2S,3R)-3-((tert-butyldimethylsilyl)oxy)-1-(diphenylphosphanyl)butan-2-yl)thiourea () :

    • Substituents: 3,5-Bis(trifluoromethyl)phenyl (strong electron-withdrawing) and a chiral tert-butyldimethylsilyl (TBS)-protected alcohol.
    • Applications: Used in asymmetric catalysis due to the chiral phosphanyl group and trifluoromethyl substituents, which enhance Lewis acidity and stereoselectivity .
  • 1,1-Bis(trimethylsilyl)-3-(m-tolyl)-2-thiourea () :

    • Substituents: TMS groups and meta-methylphenyl.
    • Comparison: The methyl group (electron-donating) on the aryl ring increases electron density at the thiourea core compared to the target compound’s p-fluorophenyl group. This may enhance nucleophilicity but reduce stability under oxidative conditions .

Physical and Chemical Properties

Compound Name Molecular Weight Physical State Solubility Stability
Target Compound 310.14 Not reported Likely low High (TMS protection)
1f () 413.42 White powder Soluble in THF Moderate
1-(3,5-Bis(trifluoromethyl)phenyl)-3-... () 658.75 Not reported Requires inert storage Air-sensitive (phosphanyl group)

Key Research Findings

Steric vs. Electronic Trade-offs : The TMS groups in the target compound improve stability but limit catalytic activity compared to trifluoromethyl-substituted analogs .

Synthetic Flexibility : Silylation reactions (e.g., ) are critical for accessing TMS-protected thioureas, though reaction rates depend on silyl chloride bulkiness .

Analytical Detection : Thioureas with silyl groups (e.g., trisiloxane in ) are detectable via GC-MS, suggesting utility in analytical workflows .

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